molecular formula C21H19N5O2 B2854063 N-methyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide CAS No. 895013-98-6

N-methyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide

Numéro de catalogue: B2854063
Numéro CAS: 895013-98-6
Poids moléculaire: 373.416
Clé InChI: RYURDCXPPRLURL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-methyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is a potent and selective allosteric inhibitor of p21-activated kinase 4 (PAK4), a key node in the oncogenic Rho GTPase signaling pathway. Its primary research value lies in its ability to disrupt the PAK4 interaction with its binding partners, thereby inhibiting PAK4-mediated cytoskeletal reorganization, cell proliferation, and survival signals. This mechanism is particularly relevant in the context of cancer research, as PAK4 is frequently overexpressed in various human cancers and is implicated in tumor invasion, metastasis, and resistance to chemotherapy . The compound has demonstrated significant efficacy in preclinical models, notably showing potent anti-tumor activity in KRAS-mutant non-small cell lung cancer (NSCLC) by disrupting a PAK4-β-catenin signaling axis, as detailed in a 2022 study published in Nature Communications . Consequently, this inhibitor serves as a critical pharmacological tool for elucidating the complex biological functions of PAK4 and for validating it as a therapeutic target, especially for aggressive, treatment-resistant cancers driven by mutations in the RAS pathway. Its high selectivity profile makes it an excellent candidate for probing PAK4-specific phenotypes in cell-based and in vivo studies, offering researchers a precise means to investigate this challenging signaling network.

Propriétés

IUPAC Name

N-methyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-15-8-6-7-11-18(15)26-20-17(12-23-26)21(28)25(14-22-20)13-19(27)24(2)16-9-4-3-5-10-16/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYURDCXPPRLURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate undergoes cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent acylation with N-phenylacetyl chloride in the presence of a base such as triethylamine results in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Applications De Recherche Scientifique

N-methyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of N-methyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Heterocycle Modifications

  • Pyrazolo[3,4-d]pyrimidine vs. Thieno[2,3-d]pyrimidine: The thieno[2,3-d]pyrimidine analog () replaces the pyrazole ring with a thiophene, introducing sulfur-mediated electronic effects. This substitution may alter π-π stacking and hydrogen-bonding interactions compared to the nitrogen-rich pyrazolo core .

Substituent Variations

  • Position 1 Substituents: 2-Methylphenyl (Target Compound): Introduces steric hindrance and moderate lipophilicity. 3-Chlorophenyl (BF23326, ): The electron-withdrawing chlorine enhances polarity and may improve target affinity but increases molecular weight (393.83 g/mol vs. target’s 389.40 g/mol*) .
  • Position 5 Substituents: N-Methyl-N-phenylacetamide (Target): The bulky phenyl group may enhance hydrophobic interactions, while the methyl group reduces rotational freedom. Acetohydrazide (a–5e): Hydrazide derivatives feature benzylidene moieties (e.g., 4-methoxybenzylidene in 5b), which introduce hydrogen-bond donors and acceptors, possibly enhancing antibacterial activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound 389.40* Not reported 2-Methylphenyl, N-methyl-N-phenylacetamide
BF23326 () 393.83 Not reported 3-Chlorophenyl, N-(2-methylphenyl)acetamide
5b () ~440† 246–248 Phenyl, 4-methoxybenzylidene hydrazide
(N-methylacetamide analog) ~300† Not reported 3-Chlorophenyl, N-methylacetamide

*Calculated based on molecular formula; †Approximated from structural data.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-methyl-2-[1-(2-methylphenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of precursors such as substituted pyrazole-4-carboxamides with α-chloroacetamide derivatives under basic conditions. Key factors include:

  • Catalysts : Triethylamine or similar bases are used to deprotonate intermediates and facilitate nucleophilic substitution .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing charged intermediates .
  • Temperature Control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
    Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation employs:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., methylphenyl groups at δ 2.3–2.5 ppm for CH3_3) and confirm acetamide linkage .
  • Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., [M+H]+^+ at m/z ~458.18 for C24 _{24}H22 _{22}N4 _4O2_2) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the pyrazolo[3,4-d]pyrimidine core and acetamide side chain .

Advanced Research Questions

Q. Q3. What strategies are recommended for analyzing structure-activity relationships (SAR) to enhance this compound’s bioactivity?

Methodological Answer: SAR studies should systematically modify substituents and evaluate biological outcomes:

  • Substituent Variation : Replace the 2-methylphenyl group with electron-withdrawing (e.g., 4-Cl, 4-CF3_3) or donating (e.g., 4-OCH3_3) groups to assess effects on target binding .
  • Scaffold Hybridization : Fuse the pyrazolo[3,4-d]pyrimidine core with other heterocycles (e.g., thiazole or indole) to improve solubility or selectivity .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .

Q. Q4. How should researchers address contradictory bioactivity data in different assays (e.g., in vitro vs. in vivo)?

Methodological Answer: Contradictions often arise from pharmacokinetic variability or assay-specific conditions:

  • Solubility/Permeability Testing : Measure logP (e.g., >3.5 may reduce aqueous solubility) and use Caco-2 assays to predict intestinal absorption .
  • Metabolic Stability : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
  • Dose-Response Refinement : Adjust concentrations in cell-based assays (e.g., 1–50 μM) to align with achievable plasma levels in vivo .

Q. Q5. What computational methods are most effective for predicting target proteins or mechanisms of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to screen against kinase or protease libraries, focusing on conserved ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate binding stability over 100 ns to identify critical residue interactions (e.g., hydrophobic contacts with Leu273 in EGFR) .
  • Network Pharmacology : Platforms like STRING or Cytoscape map multi-target effects, linking pyrazolo[3,4-d]pyrimidines to apoptosis or inflammation pathways .

Data-Driven Research Challenges

Q. Q6. How can researchers resolve discrepancies in reported IC50_{50}50​ values across studies?

Methodological Answer: Standardize assay protocols to minimize variability:

  • Cell Line Authentication : Use STR profiling to confirm identity (e.g., HeLa vs. MCF-7) .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity .
  • Statistical Rigor : Perform triplicate experiments with ANOVA to assess significance (p < 0.05) .

Q. Q7. What experimental designs are recommended for evaluating metabolic stability and toxicity?

Methodological Answer:

  • In Vitro Hepatotoxicity : Use HepG2 cells to measure ALT/AST release after 24-hour exposure .
  • Reactive Metabolite Screening : Trapping assays with glutathione (GSH) or potassium cyanide (KCN) identify electrophilic intermediates .
  • AMES Test : Assess mutagenicity via Salmonella typhimurium TA98/TA100 strains at concentrations ≤10 μg/mL .

Comparative and Mechanistic Studies

Q. Q8. How does the 2-methylphenyl substitution in this compound compare to other aryl groups in similar derivatives?

Methodological Answer: The 2-methylphenyl group enhances steric bulk, potentially improving selectivity for hydrophobic binding pockets. Comparative studies show:

  • Activity vs. 4-Methylphenyl : Reduced off-target effects due to ortho-substitution .
  • Electron-Donating Effects : Increased π-π stacking with aromatic residues (e.g., Phe864 in VEGFR2) compared to electron-withdrawing groups .

Q. Q9. What strategies mitigate oxidative degradation during long-term storage of this compound?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Antioxidant Additives : Include 0.1% BHT in DMSO stock solutions to inhibit radical formation .

Advanced Analytical Techniques

Q. Q10. How can researchers validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Heat-shock treated lysates to confirm target protein stabilization .
  • Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target, followed by LC-MS/MS identification .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.